Propionic acid-[3]pyridylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid-3pyridylmethyl ester, also known as pyridin-3-ylmethylpropanoate, is an organic compound with the molecular formula C9H11NO2. It is an ester derived from propionic acid and 3-pyridylmethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionic acid-3pyridylmethyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating propionic acid with 3-pyridylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of propionic acid-3pyridylmethyl ester follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the ester product .
Chemical Reactions Analysis
Types of Reactions
Propionic acid-3pyridylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propionic acid and 3-pyridylmethanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Propionic acid and 3-pyridylmethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Propionic acid-3pyridylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of propionic acid-3pyridylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release propionic acid and 3-pyridylmethanol, which may exert biological effects. Propionic acid can act as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes . The ester itself may also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Propionic acid-3pyridylmethyl ester can be compared with other esters derived from propionic acid and different alcohols:
Propionic acid ethyl ester: Commonly used as a flavoring agent with a fruity odor.
Propionic acid methyl ester: Used in the synthesis of pharmaceuticals and as a solvent.
Propionic acid butyl ester: Utilized in the production of perfumes and as a plasticizer.
The uniqueness of propionic acid-3pyridylmethyl ester lies in its pyridyl group, which imparts distinct chemical and biological properties compared to other esters .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
pyridin-3-ylmethyl propanoate |
InChI |
InChI=1S/C9H11NO2/c1-2-9(11)12-7-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3 |
InChI Key |
MIBYGAYSSRVCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.